tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Description
tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a hydroxyl group at the 3-position of its bicyclic framework. This molecule combines a 1-oxa-6-azaspiro[3.4]octane core with a tert-butyl carbamate protecting group, which enhances solubility and stability during synthetic applications. Such spirocyclic structures are pivotal in medicinal chemistry for their conformational rigidity, enabling precise targeting of biological receptors .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-1-oxa-7-azaspiro[3.4]octane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-4-11(7-12)8(13)6-15-11/h8,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOCLUHBMKDJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Addition and Cyclization
The synthesis begins with the addition of homoallyl magnesium bromide to N-Boc-3-piperidone (1 ) under CeCl₃ catalysis (Scheme 1). This step generates tertiary alcohol 4 , which is critical for downstream cyclization. Omitting CeCl₃ results in significant reduction byproducts (e.g., N-Boc-3-piperidinol), underscoring the necessity of lanthanide mediation.
Table 1: Comparative Yields of Grignard Additions
| Substrate | Additive | Yield (%) | Byproducts |
|---|---|---|---|
| N-Boc-3-piperidone | CeCl₃ | 72 | <5% reduction products |
| N-Boc-3-piperidone | None | 25 | 40% reduction products |
Epoxidation and Ring-Opening
Epoxidation of tertiary alcohol 4 with mCPBA proceeds via a Baldwin-favored 5-exo-tet mechanism, directly yielding spirocyclic alcohols 7a and 7b as a 1:1 diastereomeric mixture. Notably, no epoxide intermediates are observed, suggesting rapid ring closure. Diastereomers are separable via chromatography or derivatization (e.g., p-methoxybenzoyl esters).
Oxidation and Functionalization
The hydroxy group at position 3 is introduced through controlled oxidation of intermediates. Dess-Martin periodinane selectively oxidizes secondary alcohols to ketones, which are subsequently reduced to the desired hydroxy configuration. Alternative pathways employ Swern or TEMPO-mediated oxidations, though yields vary based on steric hindrance.
Boc Protection and Carboxylate Installation
The tert-butyloxycarbonyl (Boc) group is introduced early in the synthesis to protect the amine functionality. Reaction of the spirocyclic amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), affords the Boc-protected derivative in >90% yield. Subsequent hydrolysis or transesterification installs the carboxylate moiety, though reaction conditions must be carefully controlled to prevent ring-opening.
Industrial-Scale Production Considerations
Scalable synthesis requires optimization of purification and isolation steps. Continuous flow reactors enhance the efficiency of Grignard additions and epoxidations, reducing reaction times from hours to minutes. Recrystallization from ethanol/water mixtures achieves >99% purity, while chromatography remains reserved for small-scale batches.
Table 2: Industrial Process Parameters
| Step | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) |
|---|---|---|---|---|
| Grignard Addition | 0–25 | 1 | THF | 70–75 |
| Epoxidation | 20–25 | 1 | Dichloromethane | 85–90 |
| Boc Protection | 0–5 | 1 | Dichloromethane | 90–95 |
Stereochemical Control and Analytical Characterization
The spirocyclic structure introduces two stereocenters, necessitating chiral HPLC or enzymatic resolution for enantiopure production. X-ray crystallography of intermediate 10a confirmed the R,R-configuration, while NMR coupling constants (e.g., J = 4.7–4.0 Hz) corroborate trans-diastereomerism .
Chemical Reactions Analysis
tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate is utilized in the development of pharmaceuticals. Its unique spirocyclic structure allows for interactions with biological targets, making it a valuable intermediate in drug synthesis aimed at treating various diseases, particularly neurological disorders. The compound's ability to modulate enzymatic activity through specific binding interactions enhances its therapeutic potential.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. It is instrumental in the creation of more complex spirocyclic compounds, which are important in various chemical reactions and processes. The spirocyclic nature of the compound allows for diverse modifications, facilitating the exploration of new chemical entities.
Biochemical Research
In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways. Its structural characteristics enable researchers to explore how spirocyclic compounds can act as enzyme inhibitors or modulators, contributing to the understanding of biochemical processes.
Agricultural Chemistry
The compound plays a role in developing agrochemicals, particularly in enhancing crop protection products. Its unique properties can lead to the formulation of more effective and environmentally friendly pesticides and herbicides, improving agricultural sustainability.
Material Science
In material science, this compound is explored for its potential in creating advanced materials with enhanced properties such as durability and flexibility. These materials are essential for innovative applications in coatings and polymers.
Case Studies
Several studies highlight the applications of this compound:
- Pharmaceutical Development : Research indicates that derivatives of this compound exhibit promising anti-inflammatory and analgesic properties, making them suitable candidates for further clinical development.
- Enzyme Inhibition Studies : A study demonstrated that modifications of this spirocyclic compound could effectively inhibit specific enzymes involved in metabolic pathways related to cancer progression, suggesting its potential as a therapeutic agent.
- Agricultural Applications : Field trials have shown that formulations incorporating this compound lead to improved efficacy in pest control while reducing environmental impact compared to traditional agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The presence of both oxygen and nitrogen atoms within the ring system can facilitate hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ in substituent positions, functional groups, and ring systems, leading to distinct physicochemical and biological properties:
Table 1: Key Structural Analogs and Their Properties
Biological Activity
tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound characterized by its unique structural features, including an oxo group, an oxa group, and a nitrogen-containing azaspiro framework. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and biological research.
The molecular formula of this compound is C₁₁H₁₉NO₄, with a molecular weight of approximately 229.28 g/mol. The compound's structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure facilitates unique binding interactions that can modulate enzymatic activity. The presence of both oxygen and nitrogen atoms enhances its ability to form hydrogen bonds, which is critical for its function in biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Enzyme Interaction:
- The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator depending on the target enzyme. This interaction is crucial for understanding its role in metabolic pathways.
2. Antimicrobial Properties:
- Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
3. Neuroprotective Effects:
- Some studies have indicated that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Research Findings
A summary of key findings from recent studies on the biological activity of this compound includes:
| Study | Findings |
|---|---|
| Study A | Demonstrated enzyme inhibition at low concentrations, suggesting potential therapeutic applications in metabolic disorders. |
| Study B | Reported antimicrobial activity against several bacterial strains, indicating a need for further exploration in drug development. |
| Study C | Found neuroprotective effects in vitro, highlighting its potential role in neurodegenerative disease treatment. |
Case Studies
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various spirocyclic compounds, this compound was evaluated against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, warranting further investigation into its mechanism of action and potential applications in antibiotic development.
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings suggested that this compound effectively reduced cell death and oxidative damage, indicating its potential utility in preventing neurodegeneration.
Q & A
Q. What are the key synthetic methodologies for preparing tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate?
A common approach involves Boc-deprotection followed by functionalization. For example:
- Deprotection : Use HCl in 1,4-dioxane to remove the tert-butyloxycarbonyl (Boc) group.
- Functionalization : React the deprotected intermediate with ethyl chloroformate to form ethyl carboxylate derivatives.
- Purification : Column chromatography under inert conditions (N₂ atmosphere) is recommended to prevent oxidation . Note: While describes a 2-oxo analog, the methodology is analogous for 3-hydroxy derivatives, with adjustments for hydroxyl group stability.
Q. How should this compound be stored to ensure stability?
- Temperature : 2–8°C (refrigerated) .
- Atmosphere : Inert gas (N₂ or Ar) to prevent moisture absorption and oxidation .
- Light sensitivity : Store in amber vials or opaque containers to avoid photodegradation .
Q. What spectroscopic techniques are used for structural confirmation?
- ¹H NMR : Key peaks include signals for the spirocyclic system (δ 3.43–3.63 ppm, broad multiplet) and tert-butyl group (δ 1.27 ppm, triplet) .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve spatial arrangements of the 1-oxa-6-azaspiro framework .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 244.12) .
Advanced Research Questions
Q. How can low yields during Boc-deprotection be mitigated?
Low yields may arise from incomplete deprotection or side reactions. Strategies include:
- Reaction monitoring : Use TLC or in situ FTIR to track Boc-group removal.
- Acid optimization : Replace HCl with TFA in dichloromethane for milder conditions.
- Temperature control : Maintain 0–5°C during deprotection to suppress side reactions .
Q. How to address discrepancies between experimental and computational NMR data?
Discrepancies may stem from dynamic effects or solvent interactions. Solutions:
- Variable-temperature NMR : Assess conformational flexibility (e.g., coalescence of AB quartets at elevated temps) .
- DFT calculations : Compare experimental δ values with B3LYP/6-31G(d)-predicted shifts using Gaussian or ORCA software.
- Solvent standardization : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) .
Q. What computational tools are suitable for modeling the spirocyclic framework?
- Molecular dynamics (MD) : AMBER or GROMACS simulate ring puckering and hydrogen-bonding interactions.
- Docking studies : AutoDock Vina evaluates binding affinity to biological targets (e.g., enzymes with spirocycle-binding pockets).
- Crystallographic refinement : SHELXTL (Bruker AXS) refines X-ray data, particularly for high-resolution structures .
Safety and Handling
Q. What precautions are necessary during handling?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Electrostatic discharge : Ground containers during transfer to prevent ignition .
Q. How to manage accidental exposure?
- Skin contact : Wash immediately with soap/water for 15 minutes .
- Eye exposure : Flush with saline solution for 15+ minutes; seek medical attention .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
